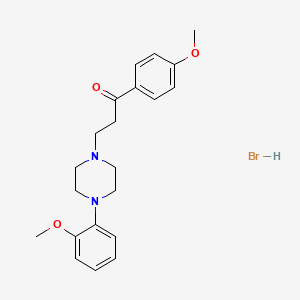
3,6-Dichloro-2,4-dinitrophenyl crotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2,4-dinitrophenyl crotonate is an organic compound with the molecular formula C10H6Cl2N2O6. It is a derivative of crotonic acid and is characterized by the presence of dichloro and dinitrophenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,4-dinitrophenyl crotonate typically involves the esterification of crotonic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the following steps:
Esterification: Crotonic acid is reacted with 3,6-dichloro-2,4-dinitrophenol in the presence of sulfuric acid.
Purification: The resulting ester is purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-2,4-dinitrophenyl crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted phenyl crotonates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Dichloro-2,4-dinitrophenyl crotonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl crotonate involves its interaction with specific molecular targets. The compound’s dichloro and dinitrophenyl groups play a crucial role in its reactivity and biological activity. It can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dichloro-2,4-dinitrophenyl acetate
- 3,6-Dichloro-2,4-dinitrophenyl propionate
- 3,6-Dichloro-2,4-dinitrophenyl butyrate
Uniqueness
3,6-Dichloro-2,4-dinitrophenyl crotonate is unique due to its specific ester linkage with crotonic acid, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
24291-70-1 |
|---|---|
Fórmula molecular |
C10H6Cl2N2O6 |
Peso molecular |
321.07 g/mol |
Nombre IUPAC |
(3,6-dichloro-2,4-dinitrophenyl) (E)-but-2-enoate |
InChI |
InChI=1S/C10H6Cl2N2O6/c1-2-3-7(15)20-10-5(11)4-6(13(16)17)8(12)9(10)14(18)19/h2-4H,1H3/b3-2+ |
Clave InChI |
IKGIEJXDCGZBBZ-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
SMILES canónico |
CC=CC(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


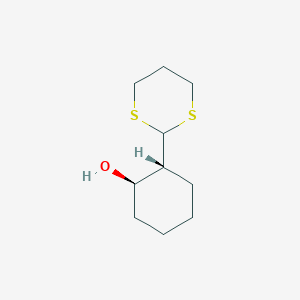
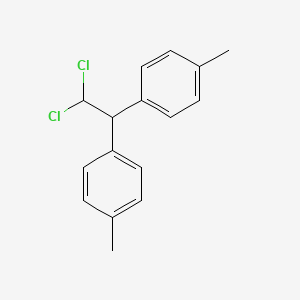
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
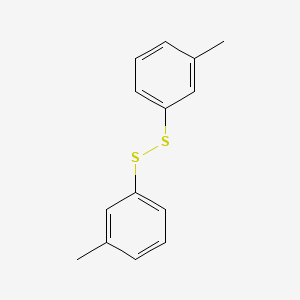
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
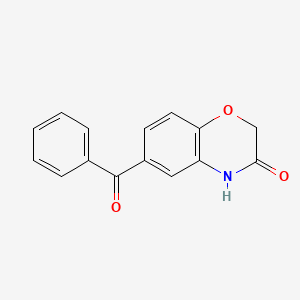


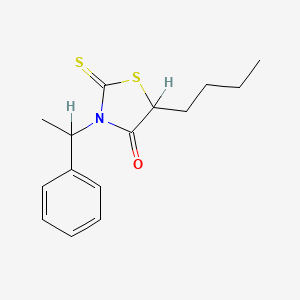


![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
